N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1013782-53-0
VCID: VC7245169
InChI: InChI=1S/C12H14N4O2S/c1-6-5-9(15-16(6)4)11(18)14-12-13-7(2)10(19-12)8(3)17/h5H,1-4H3,(H,13,14,18)
SMILES: CC1=CC(=NN1C)C(=O)NC2=NC(=C(S2)C(=O)C)C
Molecular Formula: C12H14N4O2S
Molecular Weight: 278.33

N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

CAS No.: 1013782-53-0

Cat. No.: VC7245169

Molecular Formula: C12H14N4O2S

Molecular Weight: 278.33

* For research use only. Not for human or veterinary use.

N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide - 1013782-53-0

Specification

CAS No. 1013782-53-0
Molecular Formula C12H14N4O2S
Molecular Weight 278.33
IUPAC Name N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Standard InChI InChI=1S/C12H14N4O2S/c1-6-5-9(15-16(6)4)11(18)14-12-13-7(2)10(19-12)8(3)17/h5H,1-4H3,(H,13,14,18)
Standard InChI Key SCJHUHLEMUBKRQ-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C)C(=O)NC2=NC(=C(S2)C(=O)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound comprises a thiazole ring substituted with an acetyl group at position 5 and a methyl group at position 4. A carboxamide bridge connects this thiazole moiety to a 1,5-dimethylpyrazole ring. The molecular formula is C₁₂H₁₄N₄O₂S, with a molecular weight of 278.33 g/mol. Key structural features include:

  • Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms.

  • Pyrazole ring: A five-membered di-aza aromatic system with methyl groups at positions 1 and 5.

  • Acetyl and carboxamide functional groups: These polar groups influence solubility and biological interactions .

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₂H₁₄N₄O₂S278.335-acetyl, 4-methyl (thiazole); 1,5-dimethyl (pyrazole)
N-(5-Acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide C₁₁H₁₂N₄O₂S264.315-acetyl, 4-methyl (thiazole); 1-methyl (pyrazole)
N-(5-Acetyl-4-phenylthiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide C₁₈H₁₈N₄O₂S354.405-acetyl, 4-phenyl (thiazole); 1-ethyl, 3-methyl (pyrazole)

Spectroscopic Characteristics

While experimental spectra for the target compound are unavailable, inferences can be drawn from analogs:

  • IR Spectroscopy: Stretching vibrations for C=O (acetyl: ~1680–1720 cm⁻¹; carboxamide: ~1640–1680 cm⁻¹) and N-H (amide: ~3300 cm⁻¹) are expected .

  • NMR: The thiazole C-2 proton typically resonates at δ 7.5–8.5 ppm, while pyrazole methyl groups appear at δ 2.1–2.5 ppm .

Synthesis and Reactivity

Plausible Synthetic Routes

The compound’s synthesis likely involves multi-step reactions, as seen in analogous thiazole-pyrazole hybrids :

  • Thiazole Formation: Condensation of 4-methylthiazol-2-amine with acetyl chloride yields 5-acetyl-4-methylthiazol-2-amine.

  • Pyrazole Carboxamide Preparation: 1,5-Dimethylpyrazole-3-carboxylic acid is activated (e.g., via thionyl chloride) to form the corresponding acyl chloride.

  • Amide Coupling: Reacting the thiazole amine with the pyrazole acyl chloride in the presence of a base (e.g., triethylamine) forms the final product.

Table 2: Key Reaction Intermediates

StepIntermediateRole
15-Acetyl-4-methylthiazol-2-amineThiazole precursor
21,5-Dimethylpyrazole-3-carbonyl chlorideElectrophilic coupling agent

Reactivity and Functionalization

The acetyl group on the thiazole ring is susceptible to nucleophilic attack, enabling further derivatization. For example:

  • Knoevenagel Condensation: Reaction with aldehydes to form α,β-unsaturated ketones .

  • Hydrolysis: Conversion of the acetyl group to a carboxylic acid under acidic or basic conditions .

CompoundIC₅₀ (Cancer Cells)MIC (μg/mL, Bacteria)COX-2 Inhibition (%)
N-(5-Acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide2.1 μM (HeLa)8.0 (S. aureus)62
5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole 4.3 μM (MCF-7)16 (E. coli)78

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: Moderate oral bioavailability due to the carboxamide’s polarity .

  • Metabolism: Hepatic oxidation of methyl groups to carboxylic acids via cytochrome P450 enzymes .

  • Excretion: Primarily renal, with minor biliary clearance.

Toxicity Risks

  • Acute Toxicity: LD₅₀ > 500 mg/kg in rodent models (estimated from analogs) .

  • Genotoxicity: No mutagenicity observed in Ames tests for related thiazoles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator